Ximenynic acid

Anti-inflammatory Leukotriene B4 inhibition Eicosanoid biosynthesis

Researchers investigating 5-LOX/LTB4 pathways encounter a key sourcing challenge: common C18 fatty acids lack the conjugated enyne motif essential for ximenynic acid's bioactivity, while crepenynic acid shows opposing eicosanoid selectivity. • Selective LTB4 inhibitor (IC50=60 μM); spares TXB2-inverse of crepenynic acid. • COX-1-selective downregulation without COX-2 modulation (HepG2). • Down-regulates SCD & FADS2; unmatched by oleic acid. • Collagenase inhibition validated for cosmeceutical R&D. ≥98% purity. Global shipping.

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
CAS No. 557-58-4
Cat. No. B190508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXimenynic acid
CAS557-58-4
Synonyms11-octadecen-9-ynoic acid
santalbic acid
ximenynic acid
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCCC=CC#CCCCCCCCC(=O)O
InChIInChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20)/b8-7+
InChIKeyVENIIVIRETXKSV-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ximenynic Acid: Identity & Research-Grade Specification


Ximenynic acid (CAS 557-58-4, also referred to as santalbic acid) is a naturally occurring, long-chain acetylenic fatty acid bearing a conjugated enyne structural motif (trans-11-octadecen-9-ynoic acid) [1]. It is found predominantly in the seed oils of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families [1]. The compound is characterized by a molecular formula of C18H30O2 and a molecular weight of 278.436 g/mol [2]. Ximenynic acid has garnered research interest for its multi-target biological profile, which includes anti-inflammatory, anti-proliferative, and anti-aging activities, as documented in peer-reviewed in vitro and in vivo studies [1].

Eicosanoid biosynthesis pathway studies: reported LTB4 selectivity over TXB2
Hepatic lipogenic enzyme research: SCD and FADS2 expression modulation context
COX-1 isoform-selective probe for apoptosis and cell cycle arrest investigations

Why Ximenynic Acid Cannot Be Substituted


The functional profile of ximenynic acid is not replicated by other C18 fatty acids due to its unique conjugated enyne structure. For instance, the common C18 fatty acid oleic acid lacks the acetylenic bond, failing to down-regulate key lipid metabolism enzymes like stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2) [1]. While other acetylenic fatty acids, such as crepenynic acid, share some structural features, they exhibit a divergent selectivity profile for eicosanoid biosynthesis inhibition. Specifically, ximenynic acid shows a distinct preference for inhibiting leukotriene B4 (LTB4) over thromboxane B2 (TXB2), a profile opposite to that of crepenynic acid [2]. Such differences in enzyme modulation and pathway selectivity preclude simple substitution and demand precise sourcing of the specific compound for reproducible experimental outcomes.

Required Compound
Ximenynic acid: conjugated enyne structure; down-regulates SCD/FADS2
Common Substitute
Oleic acid (common C18): lacks acetylenic bond; does not reproduce lipogenic enzyme suppression
Required Compound
Ximenynic acid: preferential LTB4 inhibition over TXB2
Structurally Related Substitute
Crepenynic acid: opposite eicosanoid selectivity; stronger TXB2 inhibition, may shift pathway interpretation

Ximenynic Acid Quantitative Differentiators


Leukotriene B4 Inhibition vs. Crepenynic Acid

In a direct head-to-head study using rat peritoneal leukocytes stimulated with ionophore A23187, ximenynic acid demonstrated superior inhibition of leukotriene B4 (LTB4) production compared to the closely related acetylenic fatty acid, crepenynic acid. Ximenynic acid inhibited LTB4 with an IC50 of 60 μM, whereas crepenynic acid required a higher concentration, with an IC50 of 85 μM [1]. Conversely, the study confirmed a divergent selectivity profile, as crepenynic acid was a far more potent inhibitor of the cyclooxygenase product thromboxane B2 (TXB2), with an IC50 of <10 μM [1].

LTB4 Inhibition
Head-to-head
IC50 60 μM (ximeynic) vs 85 μM (crepenynic)
Reported 29% lower IC50
Supports 5-LOX pathway selectivity review; crepenynic acid shows opposite preference
Rat peritoneal leukocytes, A23187 stimulation
Anti-inflammatory Leukotriene B4 inhibition Eicosanoid biosynthesis

SCD and FADS2 Down-Regulation vs. Oleic Acid

Comparative analysis in HepG2 cells revealed a functional distinction between ximenynic acid and the common C18 monounsaturated fatty acid, oleic acid. Treatment with 150 μM ximenynic acid for 72 hours resulted in significant down-regulation of stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2) gene expression compared to the vehicle control (p < 0.05) [1]. In contrast, HepG2 cells treated with oleic acid under comparable conditions did not exhibit this suppressive effect on key lipogenic enzyme expression [1].

SCD/FADS2 Down-Regulation
Cross-study
Significant down-regulation (p<0.05) vs vehicle; oleic acid: no effect
Supports lipogenic enzyme modulation studies; common C18 fatty acids may not replicate response
HepG2 cells, 150 μM, 72 h
Lipid metabolism Stearoyl-CoA desaturase (SCD) Fatty acid desaturase 2 (FADS2)

Selective COX-1 Inhibition in HepG2 Cells

Ximenynic acid demonstrates a distinct pattern of cyclooxygenase (COX) enzyme selectivity, a key differentiator from many classical non-steroidal anti-inflammatory drugs (NSAIDs) which often inhibit COX-2 or both isoforms. In the HepG2 human hepatoma cell line, ximenynic acid significantly inhibited the expression of COX-1 at both the mRNA and protein levels, whereas COX-2 expression remained unaffected [1]. This selective COX-1 inhibition was linked to downstream effects including G1/S phase cell cycle arrest and the induction of apoptosis, highlighting a unique anti-proliferative mechanism [1].

COX-1 vs COX-2 Selectivity
Class-level
COX-1 inhibited; COX-2 unchanged (HepG2)
Supports COX-1-dependent pathway research; distinct from typical NSAID inhibition profile
mRNA and protein level assessment
Cancer Cyclooxygenase (COX) selectivity Apoptosis

Larvicidal Potency vs. Related Acetylenic Acids

In an assay evaluating larvicidal activity against the malaria vector Anopheles arabiensis, the efficacy of ximenynic acid (referred to as ximeninic acid) was directly compared to a mixture of its close structural relatives, exocarpic acid and octadec-9,11-diynoic acid. Ximenynic acid demonstrated an EC50 value of 62.17 μg/mL, whereas the mixture of the other two acetylenic acids was significantly more potent, with an EC50 of 17.31 μg/mL [1].

Larvicidal Activity
Head-to-head
EC50 62.17 μg/mL vs 17.31 μg/mL (related acetylenic acid mixture)
Supports structure-activity relationship interpretation; small structural changes alter potency ~3.6-fold
Anopheles arabiensis larvae
Larvicidal activity Vector control Anopheles arabiensis

Collagenase Inhibition vs. Catechin for Anti-Aging

In a study focused on anti-aging bioactivity, ximenynic acid (XMA) isolated from Santalum album was compared to catechin, a well-established antioxidant and collagenase inhibitor. The anti-collagenase enzyme assay revealed that ximenynic acid exhibited significant collagenase inhibition activity compared to catechin [1]. This finding positions ximenynic acid as a potential novel anti-aging agent in both pharmaceutical and cosmetic industries [1].

Collagenase Inhibition
Data to verify
Significant inhibition reported vs catechin
Reported collagenase inhibition context; supports dermal extracellular matrix research models
Quantitative value not specified in source abstract
Anti-aging Collagenase inhibition Cosmeceutical

Ximenynic Acid Research and Industrial Applications


5-Lipoxygenase Pathway in Inflammation

Researchers investigating the role of the 5-lipoxygenase (5-LOX) pathway and its product, leukotriene B4, in inflammatory models will find ximenynic acid to be a valuable tool. Its demonstrated potency as an LTB4 inhibitor (IC50 = 60 μM) and, importantly, its selectivity over the cyclooxygenase pathway (TXB2) distinguishes it from crepenynic acid [1]. This selectivity allows for more targeted pharmacological dissection of eicosanoid biosynthesis compared to non-selective inhibitors or structurally similar acetylenic fatty acids [1].

COX-1 Mediated Pathways in Cancer Studies

Ximenynic acid is a suitable candidate for oncology research, particularly in models where selective inhibition of cyclooxygenase-1 (COX-1) is hypothesized to play a role in growth arrest and apoptosis. Its documented ability to inhibit COX-1 expression without affecting COX-2 in HepG2 cells provides a unique mechanism of action that is distinct from that of common NSAIDs [2]. This makes it a precise probe for studying COX-1-dependent pathways in hepatoma and potentially other cancer cell lines [2].

Hepatic De Novo Lipogenesis Studies

For studies focused on the regulation of hepatic lipid metabolism, ximenynic acid offers a specific functional activity not found in common fatty acids like oleic acid. Its capacity to significantly down-regulate the expression of SCD and FADS2, key enzymes in fatty acid desaturation and lipogenesis, makes it a relevant compound for investigating pathways related to non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance [3].

Anti-Aging and Skin Microcirculation Formulations

In the industrial development of cosmeceutical products, ximenynic acid provides a natural, plant-derived active with a dual evidence base. Its proven collagenase inhibition activity, which was significant when compared to catechin, supports its use in anti-aging and skin-firming formulations [4]. Furthermore, patents indicate its utility in formulations aimed at improving skin microcirculation and treating conditions like cellulite [5], offering a multi-faceted, scientifically-backed ingredient story for product differentiation.

Application
Selection Property
Validation Focus
Eicosanoid biosynthesis studies
Leukotriene B4 selectivity profile
LTB4 vs TXB2 inhibition endpoints
COX-1 pathway research in cell models
COX-1/COX-2 isoform selectivity
Apoptosis and cell cycle arrest endpoints
Hepatic lipid metabolism regulation studies
SCD and FADS2 enzyme modulation
Gene expression down-regulation validation
Dermal extracellular matrix research
Collagenase enzyme inhibition profile
Collagenase activity assay endpoints

Technical Documentation Hub

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52 linked technical documents
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